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N1-Cyanomethyl Pseudouridine: A Technical
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Abstract
N1-Cyanomethyl pseudouridine is a chemically modified nucleoside, an analogue of the

naturally occurring pseudouridine. While not as extensively studied as other N1-substituted

pseudouridines like N1-methylpseudouridine, its unique chemical properties, conferred by the

electron-withdrawing cyanomethyl group at the N1 position, make it a molecule of significant

interest in the fields of RNA biology and therapeutic development. This technical guide provides

a comprehensive overview of the chemical structure, properties, synthesis, and potential

biological implications of N1-Cyanomethyl pseudouridine. The information presented herein

is intended to serve as a valuable resource for researchers and professionals engaged in the

design and development of novel RNA-based therapeutics and diagnostics.

Chemical Structure and Properties
N1-Cyanomethyl pseudouridine is a derivative of pseudouridine, which itself is an isomer of

uridine. In pseudouridine, the uracil base is attached to the ribose sugar via a C5-C1' glycosidic

bond, in contrast to the N1-C1' bond found in uridine. This fundamental structural difference
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exposes the N1 position of the uracil base for chemical modification. In N1-Cyanomethyl
pseudouridine, a cyanomethyl group (-CH₂CN) is attached to this N1 position.

Chemical Structure:

Caption: Diagram illustrating the key functional groups and the C-C glycosidic bond of N1-
Cyanomethyl pseudouridine.

Physicochemical Properties
Direct experimental data for N1-Cyanomethyl pseudouridine is not readily available in the

literature. However, its properties can be inferred from the known properties of pseudouridine

and other N1-substituted analogues, such as N1-methylpseudouridine.

Property Value (Inferred) Basis for Inference

Molecular Formula C₁₁H₁₃N₃O₆ Calculated from the structure

Molecular Weight 283.24 g/mol
Calculated from the molecular

formula

Appearance White to off-white solid
Based on similar nucleoside

analogues

Solubility
Soluble in water and polar

organic solvents

Based on the high solubility of

pseudouridine in water[1]

Melting Point Not determined

Likely to be a high-melting

solid, similar to other

nucleosides

UV λmax ~271 nm
Pseudouridine has a λmax at

271 nm

Synthesis
A plausible synthetic route for N1-Cyanomethyl pseudouridine is the direct N1-alkylation of

pseudouridine with a cyanomethylating agent, such as chloroacetonitrile (ClCH₂CN) or

bromoacetonitrile (BrCH₂CN), under basic conditions. This method is analogous to the well-

established cyanoethylation of pseudouridine using acrylonitrile.
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Proposed Experimental Protocol: Synthesis of N1-
Cyanomethyl Pseudouridine

Dissolution: Dissolve pseudouridine in a suitable polar aprotic solvent, such as

dimethylformamide (DMF).

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium

carbonate (K₂CO₃), to the solution at 0°C to deprotonate the N1 position of the uracil ring.

Alkylation: Slowly add a stoichiometric equivalent of chloroacetonitrile to the reaction

mixture.

Reaction: Allow the reaction to proceed at room temperature, monitoring the progress by

thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quenching and Extraction: Once the reaction is complete, quench the reaction with water

and extract the product with a suitable organic solvent, such as ethyl acetate.

Purification: Purify the crude product by column chromatography on silica gel to obtain pure

N1-Cyanomethyl pseudouridine.

Proposed Synthesis of N1-Cyanomethyl Pseudouridine

Pseudouridine Deprotonation at N1
(e.g., NaH in DMF)

N1-Anion of
Pseudouridine

Alkylation with
Chloroacetonitrile (ClCH₂CN)

N1-Cyanomethyl
Pseudouridine
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Caption: A workflow diagram illustrating the proposed synthetic route for N1-Cyanomethyl
pseudouridine.

Characterization
The characterization of N1-Cyanomethyl pseudouridine would rely on standard analytical

techniques to confirm its structure and purity.

Mass Spectrometry
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Mass spectrometry is a crucial tool for identifying N1-substituted pseudouridines. The addition

of a cyanomethyl group to pseudouridine results in a specific mass increase.

Technique Expected Observation

Electrospray Ionization Mass Spectrometry

(ESI-MS)

The addition of a cyanomethyl group (CH₂CN)

to pseudouridine (MW: 244.20 g/mol ) would

result in a product with a molecular weight of

283.24 g/mol . This corresponds to a mass

increase of 39.04 Da. A related technique,

cyanoethylation, results in a mass increment of

53.0 Da.[2][3]

Tandem Mass Spectrometry (MS/MS)

Fragmentation analysis would reveal

characteristic daughter ions, confirming the

presence of the cyanomethylated uracil base

and the intact ribose moiety.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural

information.

Technique Expected Observation

¹H NMR

The appearance of a new singlet in the aliphatic

region corresponding to the methylene protons

(-CH₂-) of the cyanomethyl group. Shifts in the

resonances of the uracil H6 proton and the

ribose protons adjacent to the N1 position would

also be expected upon modification. The N1

imino proton of pseudouridine, observable in

H₂O, would be absent in the N1-substituted

product.[4]

¹³C NMR

The appearance of new signals corresponding

to the methylene carbon and the nitrile carbon of

the cyanomethyl group.
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Biological Implications and Potential Applications
The incorporation of modified nucleosides, particularly pseudouridine and its derivatives, into

messenger RNA (mRNA) has been a pivotal development in RNA therapeutics.[5] These

modifications can enhance the stability and translational efficiency of mRNA while reducing its

immunogenicity.[5]

The cyanomethyl group is a strong electron-withdrawing group, which would significantly alter

the electronic properties of the uracil ring compared to the methyl group in the well-studied N1-

methylpseudouridine. This could have several biological consequences:

Enhanced Stability: The modification at the N1 position is expected to protect the mRNA from

degradation by cellular nucleases, similar to other N1-substituted pseudouridines.

Modulated Immunogenicity: N1-substitutions on pseudouridine have been shown to reduce

the innate immune response triggered by in vitro transcribed mRNA.[6] The electronic nature

of the cyanomethyl group might further influence the interaction of the modified mRNA with

pattern recognition receptors like Toll-like receptors (TLRs).

Altered Translation: The modification could influence codon-anticodon interactions and the

overall efficiency of protein translation. Studies on N1-methylpseudouridine have shown that

it can modulate the fidelity of translation in a context-dependent manner.[7]

Potential Biological Effects of N1-Cyanomethyl Pseudouridine in mRNA
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Caption: A diagram illustrating the potential signaling and functional consequences of

incorporating N1-Cyanomethyl pseudouridine into mRNA.

Conclusion
N1-Cyanomethyl pseudouridine represents a novel and intriguing modification of

pseudouridine with the potential for significant applications in RNA-based technologies. While

direct experimental data remains scarce, a strong foundation for its synthesis, characterization,

and biological evaluation can be built upon the extensive knowledge of pseudouridine and its

other N1-substituted analogues. The unique electronic properties of the cyanomethyl group

may offer distinct advantages in terms of mRNA stability, immunogenicity, and translational

control, warranting further investigation by the scientific community. This guide provides a

starting point for researchers to explore the chemical and biological landscape of this promising

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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